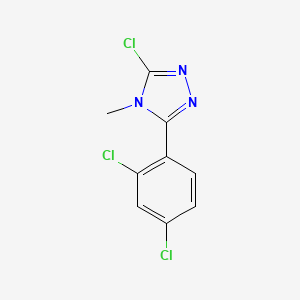

3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

Description

Molecular Geometry and Bonding Configuration

The molecular geometry of 3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole exhibits a fundamentally planar triazole ring system with specific deviations introduced by the substituted phenyl group. X-ray crystallographic studies of related 1,2,4-triazole derivatives demonstrate that the triazole core maintains planarity with maximum deviations typically not exceeding 0.0028 Angstroms from the least squares plane. The five-membered heterocyclic ring contains three nitrogen atoms positioned at the 1, 2, and 4 locations, creating a π-excessive aromatic system with six delocalized electrons distributed across all ring atoms. The nitrogen-nitrogen bond within the triazole framework measures approximately 1.399 Angstroms, which aligns closely with literature values of 1.395 Angstroms for similar triazole systems. This bond length falls between typical single nitrogen-nitrogen bonds (1.45 Angstroms) and double nitrogen-nitrogen bonds (1.25 Angstroms), indicating partial double bond character consistent with aromatic delocalization.

The carbon-nitrogen bonds within the triazole ring can be categorized into two distinct types based on their electronic character and bond lengths. Quantum chemical calculations using AM1 and PM3 methods reveal that single carbon-nitrogen covalent bonds measure between 1.4083 and 1.4120 Angstroms using AM1 methodology, while PM3 calculations yield values ranging from 1.3919 to 1.3932 Angstroms. The carbon-nitrogen double bonds exhibit shorter distances, measuring 1.3593 to 1.3623 Angstroms with AM1 calculations and 1.3441 to 1.3453 Angstroms using PM3 methods. These measurements confirm the aromatic nature of the triazole system and indicate significant electron delocalization throughout the ring structure.

The 2,4-dichlorophenyl substituent attached to the triazole ring introduces additional geometric considerations. The dihedral angle between the triazole ring and the phenyl ring typically measures between 76.7 and 97.4 degrees in similar compounds, indicating a near-perpendicular orientation that minimizes steric interactions while allowing for potential π-π stacking interactions. The chlorine substituents on the phenyl ring at positions 2 and 4 create an asymmetric substitution pattern that influences the overall molecular dipole moment and electronic distribution. The methyl group attached to the nitrogen at position 4 of the triazole ring adopts a conformation that minimizes steric hindrance with adjacent substituents while maintaining optimal orbital overlap for aromatic stabilization.

Properties

IUPAC Name |

3-chloro-5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl3N3/c1-15-8(13-14-9(15)12)6-3-2-5(10)4-7(6)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFIFVHVWPTFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1Cl)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole (CAS No. 50369-42-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this triazole derivative, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 262.52 g/mol. The compound features a triazole ring substituted with chlorine and dichlorophenyl groups, which are critical for its biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | |

| HepG2 (Liver) | 15.0 | |

| HCT-116 (Colon) | 6.2 | |

| T47D (Breast) | 27.3 |

These studies suggest that the compound exhibits significant antiproliferative activity, particularly against breast and colon cancer cell lines. The mechanism of action is believed to involve the inhibition of tubulin polymerization and interference with angiogenesis, essential processes in tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Enterobacter aerogenes | Moderate | |

| Bacillus cereus | Moderate |

The compound's structure allows it to interact with microbial enzymes and proteins, potentially leading to its effectiveness against various pathogens.

Case Studies and Research Findings

- Anticancer Mechanism : A study investigated the dual mechanism of action involving both antiproliferative and antiangiogenic effects of triazole derivatives. The findings indicated that the incorporation of aryl groups enhances the anticancer efficacy by improving solubility and bioavailability while allowing for better interaction with target proteins involved in cell proliferation and angiogenesis .

- Synergistic Effects : Research has shown that combining this compound with other chemotherapeutic agents can lead to synergistic effects, enhancing overall therapeutic outcomes against resistant cancer cell lines .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the triazole ring significantly affect biological activity. For instance, substituting different aryl groups has been shown to optimize both anticancer and antimicrobial properties .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

3-Chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole has been primarily studied for its fungicidal properties. It acts as a systemic fungicide against various fungal pathogens affecting crops. Its mechanism involves inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Case Study: Efficacy Against Fungal Diseases

In field trials, this compound has shown effectiveness in controlling diseases such as:

- Powdery Mildew : Significant reduction in disease incidence was observed when applied at recommended dosages.

- Botrytis cinerea : Demonstrated high efficacy in preventing gray mold in fruits and vegetables.

The application rates and specific formulations can vary based on the target crop and environmental conditions.

Medicinal Applications

Antifungal and Antimicrobial Properties

Research indicates that this triazole derivative exhibits not only antifungal but also potential antimicrobial activity. It has been investigated for use in treating infections caused by resistant strains of fungi and bacteria.

Case Study: Antifungal Activity

A study highlighted the compound's effectiveness against several clinical isolates of Candida species. The Minimum Inhibitory Concentration (MIC) values indicated that it could be a viable alternative to existing antifungal treatments .

Research and Development

Ongoing research is focused on enhancing the efficacy and spectrum of activity of this compound through:

- Formulation Innovations : Developing new formulations that improve bioavailability and reduce environmental impact.

- Combination Therapies : Exploring synergistic effects with other antifungal agents to combat resistance.

Safety and Environmental Impact

While the compound is effective against pests and pathogens, its safety profile is crucial for regulatory approval. Studies are being conducted to assess its environmental impact, particularly regarding its persistence in soil and water systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous triazole derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.

Substituent Position and Electronic Effects

4-(4-Chlorophenyl)-5-(4-Nitrophenyl)-3-Phenyl-4H-1,2,4-Triazole

- Structure : Positions 3 (phenyl), 4 (4-chlorophenyl), and 5 (4-nitrophenyl).

- Key Differences: The nitro group (-NO₂) at position 5 is a strong electron-withdrawing group (EWG), enhancing electrophilicity compared to the 2,4-dichlorophenyl group in the target compound.

- Crystallography : The planar arrangement of the triazole core and substituents facilitates π-π stacking interactions, which may influence solubility and solid-state stability .

4-Amino-5-(2,4-Dichlorophenyl)-4H-1,2,4-Triazole-3-Thiol

- Structure: Amino group at position 4 and thiol (-SH) at position 3.

- This substitution may enhance bioavailability but reduce metabolic stability .

5-(3-Chlorophenyl)-4-[(2,5-Dimethoxybenzylidene)Amino]-4H-1,2,4-Triazole-3-Thiol

- Structure: A Schiff base (benzylideneamino) at position 4 and thiol at position 3.

- Key Differences : The dimethoxybenzylidene group introduces electron-donating methoxy substituents, which could reduce reactivity compared to the electron-withdrawing dichlorophenyl group in the target compound .

Antimicrobial Activity

- Target Compound : While direct antimicrobial data are unavailable, QSAR studies on triazoles with 2,4-dichlorophenyl groups suggest that chloro substituents enhance antibacterial activity by increasing lipophilicity and membrane penetration .

- 4-(2,4-Dichlorophenyl)-5-Adamantyl-1-H-1,2,4-Triazole : Exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli). The adamantyl group’s bulkiness may improve target binding but reduce solubility compared to the methyl group in the target compound .

Antifungal Activity

- 5-{3-[(2,4-Dichlorophenyl)Methoxy]Thiophen-2-Yl}-4-Methyl-4H-1,2,4-Triazole-3-Thiol : Shows moderate antifungal activity against Candida albicans (IC₅₀: 12 µM). The thiophene and methoxy groups likely modulate activity through π-interactions, a mechanism less accessible to the target compound’s simpler substituents .

Physicochemical Properties

| Compound Name | Molecular Weight | Key Substituents | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | 284.51 | 3-Cl, 5-(2,4-Cl₂Ph), 4-CH₃ | 3.8 | <0.1 (Water) |

| 4-Amino-5-(2,4-Cl₂Ph)-4H-Triazole-3-Thiol | 278.13 | 4-NH₂, 3-SH | 2.5 | 1.2 (DMSO) |

| 5-(4-NO₂Ph)-3-Ph-4H-Triazole | 342.73 | 5-NO₂, 3-Ph | 4.1 | 0.05 (Ethanol) |

| 5-Adamantyl-4-(2,4-Cl₂Ph)-Triazole | 376.29 | 5-Adamantyl | 5.2 | <0.01 (Water) |

*Calculated using ChemAxon software.

Key Research Findings

Electron-Withdrawing Groups Enhance Bioactivity : Chloro and nitro substituents at positions 3 and 5 correlate with improved antimicrobial potency due to increased electrophilicity and membrane permeability .

Substituent Bulkiness Affects Solubility : Bulky groups (e.g., adamantyl) reduce aqueous solubility but improve target binding in hydrophobic environments .

Thiol vs.

Preparation Methods

General Synthetic Strategy

The preparation of 3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole typically involves:

- Formation of the 1,2,4-triazole core, often starting from hydrazine derivatives or substituted amidines.

- Introduction of the 2,4-dichlorophenyl substituent at the 5-position of the triazole ring via nucleophilic substitution or condensation reactions.

- Chlorination at the 3-position of the triazole ring to install the chlorine substituent.

- Methylation at the 4-position of the triazole ring, often via alkylation reactions.

Preparation via Chlorination of 5-amino-3-mercapto-1,2,4-triazole Intermediates

A key step in the preparation of chlorinated triazole derivatives involves chlorination of 5-amino-3-mercapto-1,2,4-triazole to form 5-amino-3-chlorosulfonyl-1,2,4-triazole intermediates, which can then be further functionalized.

- Chlorination is conducted in a medium comprising formic acid or acetic acid with 2 to 10 moles of water per mole of 5-amino-3-mercapto-1,2,4-triazole.

- Temperature is maintained between -10°C to 30°C, preferably 0 to 25°C, with external cooling due to exothermicity.

- Chlorine is added in amounts of approximately 3 moles per mole of starting material.

- Agitation ensures good contact between reagents.

- The intermediate 5-amino-3-chlorosulfonyl-1,2,4-triazole is recovered as a wet solid containing some hydrochloric acid, which is then used promptly to avoid degradation.

- Condensation of this intermediate with substituted anilines (such as 2,4-dichloroaniline) in organic solvents like acetonitrile or acetic acid, often in the presence of acid scavengers (e.g., pyridine, triethylamine).

- Reaction temperatures range from 40°C to 100°C, typically 50°C to 90°C.

- Reaction times vary from 2 hours to 24 hours.

- The product is isolated by extraction into aqueous alkaline medium, acidification, and filtration.

This method is noted for its ability to be conducted sequentially or as a one-pot process without isolation of the intermediate, improving efficiency and yield.

Methylation at the 4-position of the triazole ring and introduction of the 2,4-dichlorophenyl group can be achieved by:

- Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to alkylate the triazole nitrogen.

- Employing nucleophilic aromatic substitution or coupling reactions to attach the 2,4-dichlorophenyl moiety at the 5-position.

One documented approach involves:

- Starting from 3-amino-1,2,4-triazole derivatives.

- Acylation with 2-chloroacetyl chloride in the presence of triethylamine at low temperatures (ice bath) under nitrogen atmosphere.

- Subsequent reaction with sodium phenoxide derived from phenol and sodium hydride in tetrahydrofuran (THF) to introduce phenoxy substituents.

- Reduction and further functionalization steps as needed to achieve the final substituted triazole structure.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Chlorination of 5-amino-3-mercapto-1,2,4-triazole | Chlorine gas, formic/acetic acid + water | 0 to 25 | Until chlorine uptake complete (~3 moles Cl) | Formic acid or acetic acid + water | Exothermic; external cooling required |

| Condensation with substituted anilines | 5-amino-3-chlorosulfonyl-1,2,4-triazole + aniline + base (pyridine, triethylamine) | 50 to 90 | 2 to 24 hours | Acetonitrile, acetic acid | Acid scavenger base improves yield |

| Methylation at 4-position | Methyl iodide or dimethyl sulfate + base | Room temp to reflux | Several hours | Polar aprotic solvents | Alkylation of triazole nitrogen |

| Phenyl substitution | Reaction with 2,4-dichloroaniline or phenoxide ions | Room temp to 50 | Several hours | THF, dichloromethane | Nucleophilic aromatic substitution |

Research Findings and Optimization Notes

- The chlorination step is critical and must be carefully controlled to avoid over-chlorination or decomposition. Maintaining low temperatures and controlled chlorine addition rates optimize yield and purity.

- Use of acid scavengers during condensation improves product isolation and reduces side reactions.

- Solvent choice affects reaction rate and product purity; acetonitrile and acetic acid are preferred for condensation steps.

- The one-pot process combining chlorination and condensation without intermediate isolation reduces cost and time.

- Purification typically involves extraction, pH adjustment, and filtration; drying under controlled conditions prevents hydrolysis or sulfur dioxide evolution from intermediates.

- Analytical techniques such as HPLC, NMR, and mass spectrometry confirm product purity and structure.

Q & A

Q. What are the established synthetic routes for 3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole, and what key reaction conditions influence yield?

The compound is typically synthesized via cyclization and condensation reactions. A common approach involves reacting α-bromo-2,4-dichloroacetophenone with 1,2-propanediol to form a ketal intermediate, followed by condensation with 1,2,4-triazole potassium . Key factors include:

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this triazole derivative?

- ¹H-NMR and LC-MS : Used to confirm substituent positions and molecular weight .

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., C–Cl bonds at ~1.73 Å and triazole ring planarity) .

- Elemental analysis : Validates purity (>95% C, H, N content) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight:

- Antifungal activity : Comparable to etaconazole and propiconazole in docking studies targeting fungal CYP51 .

- Antimicrobial potential : Moderate inhibition against Staphylococcus aureus (MIC ~32 µg/mL) via thiol-mediated disruption .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across different assays?

Contradictions often arise from assay conditions. For example:

Q. What strategies optimize reaction yields when synthesizing halogen-rich triazole derivatives?

- Catalytic acid additives : 5 drops of glacial acetic acid in ethanol improve imine formation during condensation .

- Temperature control : Maintain reflux at 80–90°C to prevent byproduct formation (e.g., dimerization) .

- Crystallization : Slow evaporation over 15 days in ethyl acetate enhances crystal purity .

Q. How do molecular docking predictions compare with experimental binding data for this compound?

Docking simulations (e.g., AutoDock Vina) often overestimate binding affinity by 1–2 kcal/mol due to rigid-backbone assumptions. Experimental validation via:

Q. What statistical methods are recommended for analyzing variability in synthesis or bioassay data?

- Error propagation : Use the Bevington-Robinson method for uncertainty in yield calculations (e.g., ±3% for multi-step reactions) .

- ANOVA : Test batch-to-batch variability (p < 0.05 threshold) .

Q. How can crystallographic refinement challenges (e.g., disordered H atoms) be mitigated?

- Riding constraints : Fix aromatic H atoms at 0.93 Å with isotropic displacement parameters (Uiso = 1.2Ueq) .

- TWINABS : Resolve twinning in crystals with low symmetry (e.g., monoclinic space groups) .

Q. What formulation strategies improve solubility for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.